p-Nitrophenyl myristate

Beschreibung

The exact mass of the compound Tetradecanoic acid, 4-nitrophenyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

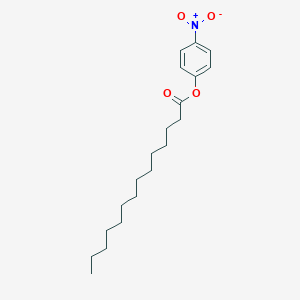

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-nitrophenyl) tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)25-19-16-14-18(15-17-19)21(23)24/h14-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBNFJIVAHGZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074530 | |

| Record name | Tetradecanoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-85-7 | |

| Record name | p-Nitrophenyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14617-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Nitrophenyl Myristate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and relevant protocols for p-Nitrophenyl myristate (pNPM), a crucial chromogenic substrate in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics, inhibitor screening, and related fields.

Core Chemical and Physical Properties

This compound, also known as 4-nitrophenyl tetradecanoate, is a synthetic ester widely utilized as a substrate for various lipases and esterases.[1] Its structure consists of a myristate fatty acid chain linked to a p-nitrophenol group. The enzymatic hydrolysis of this ester bond releases p-nitrophenol, a yellow-colored chromophore that can be quantified spectrophotometrically, providing a convenient method for measuring enzyme activity.[2]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | (4-nitrophenyl) tetradecanoate |

| CAS Number | 14617-85-7[1][3][4][5][6][7][8] |

| Molecular Formula | C₂₀H₃₁NO₄[1][3][7][9] |

| Synonyms | 4-Nitrophenyl tetradecanoate, this compound, Tetradecanoic acid 4-nitrophenyl ester[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 349.46 g/mol | [3][4][5][6][7] |

| Appearance | Typically exists as a solid powder at room temperature. | [3][4] |

| Melting Point | 55 °C (lit.) | [3][5] |

| Boiling Point | 458.5 °C at 760 mmHg | [3] |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and chloroform.[1][3][4] May require sonication or the use of detergents like Triton X-100 for dissolution in aqueous buffers. | |

| Storage Temperature | -20°C | [4] |

Enzymatic Hydrolysis of this compound

The primary application of pNPM is in enzyme assays. Lipases and esterases catalyze the hydrolysis of the ester bond in pNPM, yielding myristic acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm.

Experimental Protocol: Lipase/Esterase Activity Assay

This protocol provides a generalized method for determining lipase or esterase activity using pNPM as a substrate. Optimization of buffer pH, temperature, and substrate concentration may be necessary for specific enzymes.

Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer at the optimal pH for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.0-9.0).

-

Substrate Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., isopropanol (B130326) or DMSO) to a concentration of 10-20 mM. Sonication may be required to aid dissolution.

-

Working Substrate Solution: Prepare the working substrate solution by diluting the stock solution in the assay buffer. To prevent precipitation and ensure a clear solution, a detergent such as Triton X-100 (e.g., 0.4% v/v) can be included in the buffer before adding the substrate. The final concentration of pNPM in the assay will typically be in the range of 0.5-2 mM.

-

Enzyme Solution: Prepare a dilution of the enzyme to be tested in the assay buffer. The appropriate concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Stop Solution (for endpoint assays): 0.5 M Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH).

Assay Procedure (96-well plate format)

-

Add Assay Buffer: To each well of a 96-well microplate, add the appropriate volume of assay buffer.

-

Add Enzyme: Add the diluted enzyme solution to the wells.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 5 minutes to allow for temperature equilibration.

-

Initiate Reaction: Add the working substrate solution to each well to start the enzymatic reaction.

-

Monitor Reaction:

-

Kinetic Assay: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405-410 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 5-10 minutes).

-

Endpoint Assay: Incubate the reaction for a fixed period (e.g., 10-30 minutes). Stop the reaction by adding the stop solution. Measure the final absorbance at 405-410 nm.

-

-

Controls: Include appropriate controls, such as a blank with no enzyme (to measure substrate auto-hydrolysis) and a control with no substrate (to measure background absorbance from the enzyme solution).

Data Analysis

The rate of p-nitrophenol production is directly proportional to the enzyme activity. For kinetic assays, the rate is determined from the slope of the linear portion of the absorbance versus time plot. For endpoint assays, the net absorbance change (sample minus blank) is used. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (which needs to be determined experimentally or obtained from the literature), c is the concentration, and l is the path length.

One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Application in Drug Development and Research

This compound is a valuable tool in drug discovery and development, primarily for the characterization of target enzymes and for high-throughput screening (HTS) of potential inhibitors.

Enzyme Characterization

Before initiating large-scale screening campaigns, it is essential to characterize the target enzyme. pNPM can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is crucial for designing effective screening assays.

High-Throughput Screening of Inhibitors

The colorimetric assay using pNPM is readily adaptable for HTS platforms. Potential inhibitor compounds can be added to the reaction mixture, and their effect on enzyme activity can be rapidly assessed by measuring the reduction in p-nitrophenol formation. This allows for the screening of large compound libraries to identify potential drug candidates that modulate the activity of a specific lipase or esterase.

Safety and Handling

This compound may cause skin irritation. It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and indispensable tool for researchers in biochemistry and drug development. Its properties as a chromogenic substrate enable the straightforward and efficient measurement of lipase and esterase activity. The protocols and workflows described in this guide provide a solid foundation for the application of pNPM in enzyme characterization and inhibitor screening, facilitating the discovery and development of new therapeutic agents.

References

- 1. lipase activity assay - this compound - Biochemistry [protocol-online.org]

- 2. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nrel.colostate.edu [nrel.colostate.edu]

- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. Screening of selected food and medicinal plant extracts for pancreatic lipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 8. 4-Nitrophenyl myristate | 14617-85-7 | EN15364 | Biosynth [biosynth.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Application of p-Nitrophenyl Myristate in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl myristate (PNPM), with the chemical formula C₂₀H₃₁NO₄, is a synthetic ester compound that serves as a critical tool in biochemistry and pharmaceutical research.[1][2] It is a chromogenic substrate specifically designed for the continuous monitoring of enzyme activity.[1] The core structure consists of a 14-carbon myristate chain linked to a p-nitrophenyl group.[1]

The utility of PNPM lies in its mechanism of action. When an appropriate enzyme, such as a lipase (B570770) or an esterase, catalyzes the hydrolysis of the ester bond in PNPM, it releases myristic acid and p-nitrophenol.[1] In an aqueous solution with a neutral to alkaline pH, the liberated p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.[1][3][4] This color change can be accurately quantified by measuring the absorbance of light at a wavelength between 405 and 415 nm.[1][3][5] The rate of p-nitrophenol formation is directly proportional to the enzymatic activity, allowing for precise kinetic analysis.[4]

Core Applications

The primary application of this compound is in the detection and quantification of hydrolytic enzyme activity. Its long 14-carbon acyl chain makes it a particularly suitable substrate for enzymes that act on long-chain fatty acid esters.[1]

Characterization of Lipase and Esterase Activity

PNPM is widely employed as a substrate to measure the activity of various lipases and esterases.[1][6] This includes:

-

True Lipases (Triacylglycerol Lipases, EC 3.1.1.3): These enzymes are defined by their ability to hydrolyze long-chain triacylglycerols.[5] PNPM's structure mimics a monoacylglycerol with a long fatty acid chain, making it an excellent substrate for characterizing lipases from microbial (e.g., fungi, bacteria), plant, and animal sources.[1][5] Its preference for longer chain lengths helps distinguish true lipases from esterases.[5]

-

Carboxylesterases (CES, EC 3.1.1.1): This family of enzymes is crucial for the metabolism of various xenobiotics, including many prodrugs that are activated via hydrolysis. While shorter-chain p-nitrophenyl esters (like acetate (B1210297) or butyrate) are more common for general CES assays, PNPM can be used to probe the substrate specificity of CES isozymes for longer-chain esters.[7]

-

Hormone-Sensitive Lipase (HSL, EC 3.1.1.79): HSL is a key intracellular enzyme that mobilizes stored fats by hydrolyzing triacylglycerols and cholesteryl esters.[8][9] Although HSL hydrolyzes a wide range of substrates, p-nitrophenyl esters are frequently used to measure its "esterase" activity for purification and characterization.[8][10]

-

Bile Salt-Activated Lipase (BSAL): PNPM has been used as a substrate to measure the activity of this digestive enzyme.[6]

Enzyme Kinetics and Inhibition Studies

In drug development, PNPM is an invaluable reagent for high-throughput screening (HTS) of enzyme inhibitors. The simple and continuous colorimetric readout makes it ideal for automated microplate-based assays.[4][11]

-

Determination of Kinetic Parameters: PNPM is used to determine key Michaelis-Menten kinetic constants, such as Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction velocity), which are fundamental for characterizing an enzyme's efficiency.[1][12]

-

Inhibitor Screening: By measuring the reduction in the rate of p-nitrophenol release in the presence of a test compound, researchers can identify and quantify the potency (e.g., IC₅₀) of enzyme inhibitors. This is particularly relevant for developing drugs that target lipases or esterases involved in disease pathways. Human serum albumin (HSA) has been shown to have pseudo-enzymatic activity on PNPM, and this hydrolysis can be competitively inhibited by drugs like diazepam, demonstrating the utility of PNPM in studying drug-protein interactions.[13][14]

Quantitative Data Presentation

The following table summarizes kinetic parameters for enzymes assayed with p-nitrophenyl (pNP) esters. Data for PNPM is limited; therefore, data for p-nitrophenyl palmitate (C16), a structurally similar substrate, is included for comparison.

| Enzyme | Source Organism/Tissue | Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg or U/mg) | Optimal pH | Optimal Temp. (°C) | Ref. |

| Lipase | Rhizomucor pusillus | p-Nitrophenyl palmitate (pNPP) | 0.2 ± 0.0 | 12.6 ± 0.5 (mmoles/min) | 8.5 | 55 | [15] |

| Lipase (LipC12) | Metagenomic Library | p-Nitrophenyl palmitate (pNPP) | Not Reported | 196.5 U/mg | 7.5 - 10.0 | 30 | [5] |

| Carboxylesterase (E93) | Altererythrobacter | p-Nitrophenyl hexanoate (B1226103) (C6) | Not Reported | Not Reported | 7.5 | 45 | [16] |

| Suberinase (Sub1) | Streptomyces scabies | p-Nitrophenyl butyrate (B1204436) (pNPB) | 0.57 | 2.36 (mol/g/min) | Not Reported | Not Reported |

Experimental Protocols

General Protocol for Lipase/Esterase Activity Assay

This protocol provides a general framework for a continuous spectrophotometric assay in a 96-well plate format. It must be optimized for the specific enzyme being studied.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for the enzyme of interest (e.g., 50 mM Tris-HCl or sodium phosphate). The pH should be optimized for maximal enzyme activity, typically between 7.0 and 9.0.[5][17]

-

PNPM Stock Solution: this compound has poor water solubility.[18][19] Prepare a concentrated stock solution (e.g., 10-20 mM) in a suitable organic solvent like isopropanol (B130326), acetonitrile (B52724), or a mixture of isopropanol and acetonitrile (4:1 v/v).[5][19][20]

-

Substrate Working Solution: This step is critical to avoid substrate precipitation. Gently warm the assay buffer (e.g., to 60°C). Under vigorous agitation, slowly add an aliquot of the PNPM stock solution to the buffer.[5] The solution often requires a detergent like Triton X-100 (final concentration ~0.3-0.4% v/v) to form a stable emulsion or clear solution.[5][19] The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid denaturing the enzyme.[5]

-

Enzyme Solution: Dilute the purified enzyme or biological sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5 with 1 mM CaCl₂) to a concentration that yields a linear reaction rate for at least 5-10 minutes.[5]

-

p-Nitrophenol Standard Curve: Prepare a series of p-nitrophenol standards (e.g., 0-200 µM) in the final assay buffer to convert absorbance values to moles of product formed.[11]

2. Assay Procedure:

-

Pipette the Substrate Working Solution into the wells of a 96-well microplate (e.g., 180 µL per well).

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

-

Initiate the reaction by adding a small volume of the Enzyme Solution (e.g., 20 µL) to each well.

-

Immediately place the plate in a microplate spectrophotometer pre-set to the same temperature.

-

Measure the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10 minutes).[5]

-

Include appropriate controls:

-

Blank (No Enzyme): Substrate Working Solution + enzyme dilution buffer to measure the rate of non-enzymatic substrate hydrolysis.

-

Negative Control (No Substrate): Assay Buffer + Enzyme Solution to control for any background absorbance from the enzyme sample.

-

3. Data Analysis:

-

Subtract the rate of the "No Enzyme" blank from all experimental rates.

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Use the p-nitrophenol standard curve and the Beer-Lambert law to convert the rate from ΔAbs/min to µmol/min.

-

Calculate the specific activity of the enzyme in units such as U/mg (µmol/min/mg of protein).[5]

Visualizations

Signaling Pathway: Hormonal Activation of Lipolysis

Hormone-Sensitive Lipase (HSL), an enzyme assayed by PNPM substrates, is a key regulator of fat breakdown (lipolysis). Its activity is controlled by a well-defined signaling cascade.

Caption: Signaling cascade for hormone-stimulated lipolysis via HSL activation.

Experimental Workflow: Enzyme Kinetics Assay

The following diagram outlines the typical workflow for determining enzyme kinetic parameters (Kₘ and Vₘₐₓ) using PNPM.

Caption: Workflow for determining enzyme kinetic parameters using PNPM.

Logical Relationship: Enzyme Inhibitor Screening

This diagram illustrates the fundamental principle of using a PNPM-based assay to screen for potential enzyme inhibitors.

Caption: Principle of a competitive enzyme inhibition assay using PNPM.

References

- 1. This compound | 14617-85-7 | Benchchem [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitrophenyl myristate = 95.0 HPLC 14617-85-7 [sigmaaldrich.com]

- 7. A radiochemical assay method for carboxylesterase, and comparison of enzyme activity towards the substrates methyl [1-14C] butyrate and 4-nitrophenyl butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p-nitrophenyl butyrate hydrolyzing activity of hormone-sensitive lipase from bovine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pseudo-enzymatic hydrolysis of 4-nitrophenyl myristate by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Structural insights into catalytical capability for CPT11 hydrolysis and substrate specificity of a novel marine microbial carboxylesterase, E93 [frontiersin.org]

- 17. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 18. lipase activity assay - this compound - Biochemistry [protocol-online.org]

- 19. lipase activity assay - this compound - Biochemistry [protocol-online.org]

- 20. researchgate.net [researchgate.net]

p-Nitrophenyl myristate principle of action

An In-depth Technical Guide on the Principle of Action of p-Nitrophenyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Action

This compound (pNPM) is a chromogenic substrate extensively utilized in biochemical assays to determine the activity of lipases and esterases.[1][2] The fundamental principle of its action lies in the enzymatic hydrolysis of the ester bond linking myristic acid and p-nitrophenol. When an active lipase (B570770) or esterase is present, it catalyzes the cleavage of this bond, releasing myristic acid and p-nitrophenol (pNP).

The released p-nitrophenol is the key to the assay's utility. In an aqueous solution, particularly under neutral to alkaline conditions (pH > 7), p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.[3] This color change can be quantitatively measured by spectrophotometry at a wavelength of approximately 405-415 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzymatic activity.

The myristate moiety, a 14-carbon saturated fatty acid, makes pNPM a suitable substrate for true lipases, which preferentially act on longer-chain fatty acid esters.

Enzymatic Reaction

The enzymatic hydrolysis of this compound can be represented as follows:

This compound + H₂O ---(Lipase/Esterase)--> Myristic Acid + p-Nitrophenol

Quantitative Data Summary

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing enzyme-substrate interactions. Below is a summary of reported kinetic data for various lipases and esterases with p-nitrophenyl esters. Note that data for this compound is specifically highlighted where available.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg or µmol/mL/min) | Reference |

| Acinetobacter sp. AU07 Lipase | p-Nitrophenyl palmitate | 0.51 | 16.98 U/mg | [2] |

| Extremophilic Bacterial Lipase | p-Nitrophenyl palmitate | 4.76 µmol (0.00476 mM) | 400 µmol/mL/min | [4] |

| Sorghum bicolor Esterase | p-Nitrophenyl butyrate | 0.67 | 125 U/mg | [5] |

| Honey Bee Esterases | p-Nitrophenyl acetate | 0.0227 | 0.001488 (2.48 x 10⁻⁸ mol/s per mg) | [6] |

| Lipoprotein Lipase (human) | p-Nitrophenyl butyrate | 0.77 | 14.84 nmol/min/mg | [7] |

Experimental Protocols

General Assay for Esterase/Lipase Activity using this compound

This protocol is a synthesis of methodologies described in the literature.[1][8][9]

1. Materials and Reagents:

-

This compound (pNPM)

-

Triton X-100 or Sodium Deoxycholate

-

Tris-HCl buffer (e.g., 50 mM, pH 7.2 - 9.0)

-

Enzyme solution (purified or crude extract)

-

Spectrophotometer capable of reading at 405-415 nm

-

96-well microplate or cuvettes

2. Preparation of Substrate Emulsion:

Due to the poor aqueous solubility of pNPM, a stable emulsion must be prepared.

-

Stock Solution (Solution A): Dissolve this compound in isopropanol or a 1:1 (v/v) mixture of isopropanol and acetonitrile to a concentration of 10-20 mM.[8][9] Gentle warming and sonication for 5-10 minutes may be required to fully dissolve the substrate.[8]

-

Buffer Solution (Solution B): Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0) containing a detergent. Common choices include 0.4% (v/v) Triton X-100 or a combination of gum arabic and sodium deoxycholate.[8]

-

Working Substrate Emulsion: To prepare the final substrate emulsion, slowly add one part of Solution A to nine parts of Solution B with vigorous stirring or vortexing. This should result in a stable, milky emulsion. Prepare this emulsion fresh before each experiment.

3. Enzymatic Assay Procedure:

-

Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 37°C or 50°C).

-

In a microplate well or cuvette, add the reaction buffer.

-

Add a specific volume of the enzyme solution to the buffer.

-

To initiate the reaction, add the pNPM substrate emulsion. The final concentration of pNPM in the reaction mixture typically ranges from 0.2 to 2 mM.[2]

-

Immediately start monitoring the increase in absorbance at 405-415 nm over a set period (e.g., 5-10 minutes). Record readings at regular intervals (e.g., every 30 seconds).

-

Control: A blank reaction containing the substrate emulsion and buffer but no enzyme should be run to account for any spontaneous hydrolysis of pNPM.

4. Calculation of Enzyme Activity:

-

Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Calculate the concentration of p-nitrophenol released using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (a value of ~18,000 M⁻¹cm⁻¹ at pH 8.0 and 410 nm is often cited), c is the concentration, and l is the path length of the cuvette or well.

-

One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1]

Visualizations

Signaling Pathway

Caption: Activation pathway of Hormone-Sensitive Lipase (HSL).

Experimental Workflow

Caption: Workflow for a this compound (pNPM) based enzyme assay.

References

- 1. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 2. elsevier.es [elsevier.es]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. redalyc.org [redalyc.org]

- 6. p-Nitrophenylacetate hydrolysis by honey bee esterases: kinetics and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lipase activity assay - this compound - Biochemistry [protocol-online.org]

- 9. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]

p-Nitrophenyl Myristate: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – p-Nitrophenyl myristate (p-NPM), a versatile chromogenic substrate, is a pivotal tool in biochemical and pharmaceutical research. This technical guide provides an in-depth overview of its properties, applications, and the methodologies for its use, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound, also known as 4-nitrophenyl tetradecanoate, is an ester of myristic acid and p-nitrophenol. Its chemical structure allows for the colorimetric detection of enzymatic activity, as the hydrolysis of the ester bond by enzymes such as lipases and esterases releases the yellow-colored p-nitrophenolate ion under alkaline conditions.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₁NO₄ | [1] |

| Molecular Weight | 349.46 g/mol | [1][2] |

| CAS Number | 14617-85-7 | [1][2] |

| Appearance | Powder | [3] |

| Solubility | Chloroform: 50 mg/mL | [3] |

| Storage Temperature | -20°C | [3] |

Enzymatic Hydrolysis and Detection

The utility of p-NPM as a substrate lies in the straightforward spectrophotometric quantification of its hydrolysis product, p-nitrophenol. The enzymatic reaction cleaves the ester bond, releasing myristic acid and p-nitrophenol. In a solution with a pH above its pKa, p-nitrophenol forms the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 400-410 nm.

Experimental Protocols: Enzyme Activity Assays

p-NPM is a widely used substrate for determining the activity of lipases and esterases. Below are detailed methodologies for these assays.

Lipase Activity Assay

This protocol is adapted from established spectrophotometric methods for measuring lipase activity.

Materials:

-

This compound (p-NPM)

-

2-Propanol

-

50 mM Sodium phosphate (B84403) buffer (pH 7.2 or 8.0)

-

0.4% (v/v) Triton X-100

-

Lipase enzyme solution

-

Spectrophotometer

Procedure:

-

Substrate Solution Preparation (Solution A): Dissolve p-NPM in 2-propanol to a final concentration of 16.5 mM. Sonicate for 5 minutes at 30°C to aid dissolution.[4]

-

Buffer Solution Preparation (Solution B): Prepare a 50 mM sodium phosphate buffer at the desired pH (e.g., 7.2 or 8.0) containing 0.4% (v/v) Triton X-100.[4]

-

Working Substrate Solution: To prepare the working substrate solution, combine 1 mL of Solution A with 9 mL of Solution B. Note: This may form an emulsion or aggregates; the presence of a detergent like Triton X-100 and sonication can help to create a more uniform suspension.[4][5]

-

Enzyme Reaction:

-

Pipette 900 µL of the working substrate solution into a cuvette and pre-incubate at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding 100 µL of the lipase enzyme solution.

-

Immediately mix and monitor the increase in absorbance at 400-410 nm over time using a spectrophotometer.

-

-

Calculation of Activity: The rate of p-nitrophenol release is proportional to the lipase activity. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Esterase Activity Assay

This protocol provides a general framework for measuring esterase activity using p-NPM.

Materials:

-

This compound (p-NPM)

-

Methanol or other suitable organic solvent

-

0.1 M Sodium phosphate buffer (pH adjusted as needed)

-

Esterase enzyme solution

-

Spectrophotometer

Procedure:

-

Substrate Stock Solution: Prepare a stock solution of p-NPM in a minimal amount of a suitable organic solvent like methanol.

-

Working Substrate Solution: Dilute the stock solution in the reaction buffer to the desired final concentration.

-

Enzyme Reaction:

-

In a reaction vessel, combine the reaction buffer and the working substrate solution. For example, a standard reaction mixture could contain 100 μL of the substrate, 2,870 μL of reaction buffer (e.g., 50 mmol/L Tris-HCl pH 9.0), and 30 μL of the diluted enzyme.[6]

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C for 5 minutes).[6]

-

Measure the absorbance of the released p-nitrophenol at 347 nm (isosbestic point) or 410 nm.[7][8]

-

-

Control: A control reaction without the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.[6]

-

Calculation of Activity: Determine the concentration of p-nitrophenol released using a standard curve and calculate the enzyme activity, typically expressed in units (µmol of product formed per minute).

Applications in Research and Development

Enzyme Substrate and Diagnostic Tool

The primary application of p-NPM is as a chromogenic substrate for detecting and quantifying the activity of lipolytic enzymes.[3] It is also utilized as a diagnostic tool for detecting β-lactamase hydrolysis activities.[2]

Drug Delivery Systems

While less common, p-NPM has been explored in the context of drug delivery systems. Its amphipathic nature, arising from the hydrophobic myristate tail and the more polar p-nitrophenyl headgroup, makes it a candidate for incorporation into lipid-based drug delivery vehicles such as nanoparticles. The enzymatic cleavage of p-NPM within specific biological environments could potentially trigger the release of an encapsulated drug, offering a targeted delivery mechanism. Research in this area is ongoing, with a focus on creating enzyme-responsive drug carriers.

Biological Significance of Hydrolysis Products and Potential Signaling Implications

While p-NPM itself is not known to be directly involved in cellular signaling, its hydrolysis products, myristic acid and p-nitrophenol, have documented biological effects. The enzymatic release of these molecules in a cellular context could, therefore, have indirect downstream consequences on signaling pathways.

Myristic Acid: This saturated fatty acid is known to be incorporated into cellular proteins through a process called myristoylation, which can influence protein localization and function. Myristic acid has also been shown to possess anti-inflammatory and antinociceptive properties, in part by increasing the production of the anti-inflammatory cytokine IL-10.[9]

p-Nitrophenol: As a metabolite of various industrial compounds and pesticides, p-nitrophenol has been studied for its toxicological effects. It is considered an endocrine-disrupting compound and has been shown to induce oxidative stress and apoptosis in various cell types.[10][11][12] Long-term exposure can lead to hormonal imbalances and tissue damage.[11]

The localized production of myristic acid and p-nitrophenol from p-NPM hydrolysis could potentially modulate cellular processes. For instance, the anti-inflammatory effects of myristic acid might counteract the pro-inflammatory or toxic effects of p-nitrophenol. The precise interplay and net effect on cellular signaling would depend on the specific cellular context, enzyme concentration, and substrate availability.

Conclusion

This compound is a valuable and versatile tool for researchers in various scientific disciplines. Its well-characterized properties and the straightforward nature of its detection make it an excellent substrate for studying lipolytic enzymes. While its direct role in complex biological processes like cellular signaling is not established, the biological activities of its hydrolysis products suggest potential for indirect effects, warranting further investigation. The continued exploration of p-NPM in areas such as enzyme-responsive drug delivery systems holds promise for future therapeutic and diagnostic applications.

References

- 1. This compound | C20H31NO4 | CID 84555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenyl myristate | 14617-85-7 | EN15364 | Biosynth [biosynth.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. lipase activity assay - this compound - Biochemistry [protocol-online.org]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 8. [PDF] Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol | Semantic Scholar [semanticscholar.org]

- 9. Myristic acid reduces skin inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suppressive effects of long-term exposure to P-nitrophenol on gonadal development, hormonal profile with disruption of tissue integrity, and activation of caspase-3 in male Japanese quail (Coturnix japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

p-Nitrophenyl Myristate: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, p-Nitrophenyl myristate (pNPM) serves as a critical tool for the characterization of lipolytic enzymes. This in-depth technical guide provides a thorough overview of its properties, mechanism of action, and practical applications, with a focus on quantitative data and detailed experimental protocols.

Core Properties and Specifications

This compound (pNPM), with the chemical name (4-nitrophenyl) tetradecanoate, is a chromogenic substrate widely employed in biochemical assays to determine the activity of lipases and esterases.[1][2] Its structure consists of a 14-carbon myristate chain linked to a p-nitrophenyl group via an ester bond.[1] This long hydrophobic myristate chain makes it a suitable substrate for lipases, which are enzymes that hydrolyze fats.[1]

| Property | Value | Source |

| CAS Number | 14617-85-7 | [2][3][4] |

| Molecular Formula | C20H31NO4 | [2][3][4] |

| Molecular Weight | 349.46 g/mol | [3][5] |

| Appearance | Powder | [5] |

| Solubility | Soluble in chloroform (B151607) (50 mg/mL), 2-propanol, ethanol, and ethyl acetate.[5][6][7] Limited solubility in aqueous solutions. | |

| Storage Temperature | -20°C | [5] |

Mechanism of Action: A Chromogenic Transformation

The utility of pNPM as a substrate lies in its enzymatic hydrolysis, which results in a quantifiable color change. Lipases and esterases catalyze the cleavage of the ester bond in pNPM, releasing myristic acid and p-nitrophenol.[1] In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color.[8] The intensity of this color, measured spectrophotometrically at a wavelength of approximately 405-410 nm, is directly proportional to the amount of p-nitrophenol released and, consequently, to the enzymatic activity.[1][8]

The molar extinction coefficient of p-nitrophenol is crucial for calculating enzyme activity. Under alkaline conditions (pH 9-10), the molar extinction coefficient is approximately 17,500 to 18,000 M⁻¹cm⁻¹.[9][10][11]

Below is a diagram illustrating the enzymatic hydrolysis of this compound.

Caption: Enzymatic cleavage of pNPM.

Applications in Research and Drug Development

The primary application of pNPM is in the quantitative determination of lipase and esterase activity.[1][2] This is fundamental in various research areas:

-

Enzyme Characterization: Researchers use pNPM to study the kinetic parameters of lipases, such as Kₘ and Vₘₐₓ, providing insights into enzyme efficiency and substrate specificity.[1][12]

-

Drug Discovery: pNPM assays are employed to screen for inhibitors of lipases, which are potential therapeutic targets for conditions like obesity and hyperlipidemia.

-

Biocatalysis: In industrial biotechnology, pNPM is used to assess the activity of lipases used in various processes, including the production of biofuels and pharmaceuticals.

-

Diagnostics: Assays based on pNPM can be adapted for diagnostic purposes to detect abnormal levels of lipolytic enzymes in biological samples.[2]

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized protocol for a lipase/esterase assay using pNPM. It is important to note that optimal conditions (e.g., pH, temperature, substrate concentration) will vary depending on the specific enzyme being studied and should be determined empirically.

Reagent Preparation

-

Substrate Stock Solution: Due to the low aqueous solubility of pNPM, a stock solution is typically prepared in an organic solvent.[6][7]

-

Assay Buffer: A common buffer is Tris-HCl or sodium phosphate (B84403) buffer. The pH should be optimized for the specific enzyme, but a slightly alkaline pH (e.g., 7.2 - 9.0) is often used to ensure the formation of the colored p-nitrophenolate ion.[13][14]

-

Emulsifying Agent (Optional but Recommended): To improve the interaction between the water-soluble enzyme and the lipid-soluble substrate, a detergent such as Triton X-100 is often included in the assay buffer at a concentration of 0.1% to 0.5% (v/v).[6][7][15]

-

Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that will yield a linear rate of product formation over the desired time course.

Assay Procedure

The following workflow outlines a typical spectrophotometric assay.

Caption: General workflow for a pNPM-based enzyme assay.

-

Reaction Mixture Preparation: In a microplate well or a cuvette, combine the assay buffer and the pNPM stock solution. A common approach is to add a small volume of the pNPM stock (e.g., 10 µL) to a larger volume of the assay buffer (e.g., 190 µL) to achieve the final desired substrate concentration. It is crucial to ensure the substrate remains in solution or forms a stable emulsion.[6][7]

-

Pre-incubation: Equilibrate the reaction mixture at the optimal temperature for the enzyme for a few minutes.

-

Initiation of Reaction: Add a small volume of the enzyme solution to the reaction mixture to start the reaction.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over time using a spectrophotometer.[13]

-

Data Analysis: Calculate the initial reaction velocity (rate of change of absorbance per unit time) from the linear portion of the progress curve. Enzyme activity can then be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol, c is the concentration of p-nitrophenol, and l is the path length of the cuvette.

Important Considerations and Troubleshooting

-

Substrate Solubility: The formation of aggregates or a turbid solution is a common issue that can interfere with spectrophotometric readings.[6][7] Using a minimal amount of organic solvent for the stock solution and incorporating detergents like Triton X-100 or bile salts can help maintain a clear reaction mixture.[6][7][16]

-

Spontaneous Hydrolysis: p-Nitrophenyl esters can undergo spontaneous hydrolysis, especially at higher pH and temperatures.[17] It is essential to run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract this from the rate observed in the presence of the enzyme.[11][17]

-

Enzyme Concentration: The concentration of the enzyme should be adjusted to ensure that the reaction rate is linear over the measurement period. If the rate is too high, the substrate may be depleted quickly, leading to non-linear kinetics.

-

Standard Curve: To ensure accurate quantification, it is advisable to prepare a standard curve of known concentrations of p-nitrophenol in the assay buffer and measure their absorbance at 405-410 nm.[17] This allows for the direct conversion of absorbance values to the concentration of the product formed.

Quantitative Data from Literature

The following table summarizes some reported kinetic parameters for the hydrolysis of p-nitrophenyl esters by various enzymes. It is important to note that these values are highly dependent on the specific enzyme and the assay conditions.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/ml) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (min⁻¹mM⁻¹) | Source |

| EstOF4 | p-Nitrophenyl caproate (C6) | 60 | - | 329 | 5.5 | [12] |

| EstOF4 | p-Nitrophenyl butyrate (B1204436) (C4) | 22.756 | 164.47 | 59.6 | 2.619 | [12] |

Note: The table provides examples, and direct comparison requires consideration of the specific experimental conditions detailed in the cited literature.

Conclusion

This compound is an invaluable chromogenic substrate for the sensitive and continuous assay of lipase and esterase activity. Its ease of use and the straightforward spectrophotometric detection of the reaction product make it a staple in academic and industrial research. By understanding its properties, mechanism of action, and the nuances of the experimental protocol, researchers can effectively utilize pNPM to advance their studies in enzymology, drug discovery, and biotechnology.

References

- 1. This compound | 14617-85-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Biochemical Assay Reagents | 14617-85-7 | Invivochem [invivochem.com]

- 4. This compound | C20H31NO4 | CID 84555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lipase substrate, ≥95.0% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. lipase activity assay - this compound - Biochemistry [protocol-online.org]

- 7. lipase activity assay - this compound - Biochemistry [protocol-online.org]

- 8. mdpi.com [mdpi.com]

- 9. neb.com [neb.com]

- 10. The molar extinction coefficient of p-nitrophenol is | Chegg.com [chegg.com]

- 11. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 14. nrel.colostate.edu [nrel.colostate.edu]

- 15. sonics.com [sonics.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

p-Nitrophenyl Myristate for Enzyme Activity Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of p-Nitrophenyl myristate (pNPM) as a chromogenic substrate for the determination of enzyme activity, with a primary focus on lipases and esterases. It details the underlying principles, experimental protocols, and data interpretation, tailored for professionals in research and drug development.

Core Principles of the pNPM-Based Enzyme Activity Assay

The enzymatic assay using this compound is a widely adopted method for measuring the activity of hydrolytic enzymes, particularly lipases and esterases. The principle of this assay is based on the enzymatic cleavage of the ester bond in pNPM. This hydrolysis reaction yields two products: myristic acid and p-nitrophenol (pNP).

While pNPM is a colorless substrate, the resulting p-nitrophenol product is chromogenic. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this yellow color, which can be quantified by measuring its absorbance at a wavelength between 405 and 420 nm, is directly proportional to the amount of p-nitrophenol released. Consequently, the rate of increase in absorbance is a direct measure of the enzyme's activity.[1] This method provides a simple, continuous, and sensitive means to determine enzyme kinetics.

The enzymatic reaction can be summarized as follows:

This compound (colorless) + H₂O ---(Lipase/Esterase)---> Myristic Acid + p-Nitrophenol (colorless at acidic/neutral pH)

p-Nitrophenol + OH⁻ (alkaline conditions) → p-Nitrophenolate ion (yellow) + H₂O

Physicochemical Properties of this compound

This compound, also known as tetradecanoic acid, 4-nitrophenyl ester, is a biochemical reagent with the following properties:

| Property | Value |

| Molecular Formula | C₂₀H₃₁NO₄ |

| Molecular Weight | 349.46 g/mol |

| CAS Number | 14617-85-7 |

| Appearance | Powder |

| Solubility | Soluble in organic solvents like chloroform (B151607) and isopropanol.[2][3] Poorly soluble in aqueous solutions. |

| Storage Temperature | -20°C |

Enzymes Assayed with this compound

This compound serves as a substrate for a variety of hydrolase enzymes, primarily:

-

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3): These enzymes catalyze the hydrolysis of fats (triglycerides). pNPM is a suitable substrate for various lipases, including pancreatic lipase (B570770), bile salt-activated lipase, and neutral lipase.

-

Esterases (Carboxylic ester hydrolases, EC 3.1.1.1): This is a broader class of enzymes that split esters into an acid and an alcohol. pNPM is effectively hydrolyzed by various esterases.

The choice of p-nitrophenyl ester substrate can be tailored to the specific enzyme of interest, with longer acyl chains like myristate being particularly useful for characterizing lipases.

Detailed Experimental Protocol

This section provides a detailed methodology for performing a typical enzyme activity assay using this compound. It is important to note that specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.

Reagent Preparation

-

Assay Buffer: A common choice is a 50 mM Tris-HCl or phosphate (B84403) buffer. The pH of the buffer should be optimized for the specific enzyme being assayed, but a pH range of 7.0 to 9.0 is often used for lipases.

-

Substrate Stock Solution: Due to its poor aqueous solubility, a stock solution of pNPM should be prepared in an organic solvent. Isopropanol is a frequently used solvent. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of pNPM in isopropanol.

-

Substrate Emulsion: For the assay, the pNPM stock solution is typically diluted in the assay buffer containing a detergent or emulsifying agent to improve its solubility and accessibility to the enzyme. Triton X-100 (e.g., 0.4% v/v) and gum arabic are commonly used for this purpose.[2][4] The substrate solution should be freshly prepared.

-

Enzyme Solution: The enzyme should be diluted in the assay buffer to a concentration that results in a linear rate of p-nitrophenol production over the desired time course.

-

Stopping Reagent (for endpoint assays): A solution of sodium carbonate (e.g., 1 M) or sodium hydroxide (B78521) (e.g., 0.1 M) can be used to stop the enzymatic reaction and ensure the complete conversion of p-nitrophenol to the colored p-nitrophenolate ion.

Assay Procedure (96-well plate format)

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, add the assay buffer.

-

Add Enzyme: Add a specific volume of the diluted enzyme solution to each well. Include a blank control with buffer instead of the enzyme solution to account for any non-enzymatic hydrolysis of the substrate.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the pNPM substrate emulsion to each well to start the reaction.

-

Monitor the Reaction:

-

Kinetic Assay: Immediately place the plate in a microplate reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

Endpoint Assay: After a specific incubation time, add the stopping reagent to each well to terminate the reaction. Then, measure the absorbance at 405-410 nm.

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol production using a standard curve of known p-nitrophenol concentrations.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute under the specified conditions.[1]

-

Quantitative Data Presentation

The following tables summarize key quantitative data for enzymes assayed with p-nitrophenyl esters. It is important to note that these values can vary depending on the specific enzyme source and assay conditions.

Table 1: Michaelis-Menten Kinetic Parameters for Lipases and Esterases with p-Nitrophenyl Esters

| Enzyme | Substrate | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Rhizomucor pusillus lipase | p-Nitrophenyl palmitate | 0.2 ± 0.0 | 12.6 ± 0.5 (mmoles/min) | 8.5 | 55 |

| Acinetobacter sp. lipase | This compound | Data not available | Data not available | - | - |

| Kocuria flava Y4 lipase | p-Nitrophenyl acetate | 4.625 | 125 (mol/min⁻¹mg⁻¹) | 8 | 35 |

| Burkholderia cepacia lipase | p-Nitrophenyl butyrate | Data not available | Data not available | 9.0 | 40 |

| Sub1 Esterase (Streptomyces scabies) | p-Nitrophenyl butyrate | 0.57 ± 0.04 | 2361 ± 84.5 (U/mg) | 7.5 | Room Temperature |

Note: Data for some entries were not available in the search results.

Table 2: IC₅₀ Values of Lipase Inhibitors using p-Nitrophenyl Ester Assays

| Inhibitor | Enzyme | Substrate | IC₅₀ |

| Orlistat | Pancreatic lipase | This compound | Specific value not provided, but demonstrated inhibition[5] |

| Phthalic acid ester | Pancreatic lipase | Not specified | 24.43 ± 0.096 µg/mL |

Visualizations: Diagrams of Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Hydrolysis of p-Nitrophenyl Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of p-Nitrophenyl myristate (pNPM), a widely used chromogenic substrate for assaying lipase (B570770) and esterase activity. The document details the enzymatic kinetics, experimental protocols, and the broader context of myristoylation and de-myristoylation in cellular signaling, making it a valuable resource for professionals in drug development and biochemical research.

Introduction to this compound Hydrolysis

This compound is a synthetic ester that serves as a substrate for various hydrolytic enzymes, primarily lipases and esterases. The hydrolysis of pNPM by these enzymes cleaves the ester bond, releasing myristic acid and p-nitrophenol. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 410 nm, which corresponds to the formation of the p-nitrophenolate ion under alkaline conditions. This assay provides a convenient and continuous method for determining enzyme activity.

The enzymatic hydrolysis of pNPM is a two-step process involving the formation of an acyl-enzyme intermediate followed by its hydrolysis to release the fatty acid and regenerate the free enzyme. The rate of this reaction is influenced by several factors, including pH, temperature, substrate concentration, and the presence of detergents or organic solvents to solubilize the hydrophobic pNPM.

Quantitative Data on this compound Hydrolysis

The kinetic parameters of pNPM hydrolysis are crucial for characterizing enzyme activity and for the development of enzyme inhibitors. The Michaelis-Menten constants, K_m_ (substrate concentration at half-maximal velocity) and V_max_ (maximum reaction velocity), as well as the turnover number (k_cat_), provide quantitative measures of enzyme efficiency and substrate affinity.

Below is a summary of reported kinetic constants for the hydrolysis of p-Nitrophenyl esters, including myristate, by various lipases. It is important to note that experimental conditions such as pH, temperature, and assay composition can significantly influence these values.

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg protein) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Wild Type Lipase | p-Nitrophenyl acetate (B1210297) (C2) | - | 0.42 | - | - | [1][2] |

| Wild Type Lipase | p-Nitrophenyl butyrate (B1204436) (C4) | - | 0.95 | - | 0.83 (relative value) | [1][2] |

| Wild Type Lipase | p-Nitrophenyl octanoate (B1194180) (C8) | - | 1.1 | - | - | [1][2] |

| Wild Type Lipase | p-Nitrophenyl dodecanoate (B1226587) (C12) | - | 0.78 | - | - | [1][2] |

| Wild Type Lipase | p-Nitrophenyl palmitate (C16) | - | 0.18 | - | 0.063 (relative value) | [1][2] |

| Lipase (Hypothetical) | p-Nitrophenyl acetate (C2) | 1.2 | 150 (relative units) | 25 | 2.1 x 10⁴ | [3] |

| Lipase (Hypothetical) | p-Nitrophenyl butyrate (C4) | 0.8 | 250 (relative units) | 41.7 | 5.2 x 10⁴ | [3] |

| Lipase (Hypothetical) | p-Nitrophenyl decanoate (B1226879) (C10) | 0.3 | 400 (relative units) | 66.7 | 2.2 x 10⁵ | [3] |

| EstU1 | p-Nitrophenyl butyrate | 0.23 ± 0.02 | - | 1.1 x 10⁵ ± 2.8 x 10³ | 4.8 x 10⁸ | [4] |

| EstOF4 | p-Nitrophenyl caproate (C6) | 60 | - | 329 (min⁻¹) | 5.5 (min⁻¹mM⁻¹) | [5] |

Experimental Protocols for this compound Hydrolysis Assay

The following section provides a detailed methodology for a typical spectrophotometric assay for measuring pNPM hydrolysis.

Materials

-

This compound (pNPM)

-

Isopropanol or another suitable organic solvent

-

Triton X-100 or other non-ionic detergent

-

Buffer solution (e.g., Tris-HCl or sodium phosphate, pH 7.0-9.0)

-

Purified lipase or esterase solution

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-420 nm

-

96-well microplates or cuvettes

-

Incubator or water bath

Preparation of Reagents

-

Substrate Stock Solution: Prepare a stock solution of pNPM (e.g., 10-20 mM) in isopropanol. Due to the hydrophobicity of pNPM, it is crucial to ensure it is fully dissolved. Sonication may be required.

-

Assay Buffer: Prepare a buffer solution of desired pH (e.g., 50 mM Tris-HCl, pH 8.0).

-

Substrate Emulsion: To prepare the working substrate solution, mix the pNPM stock solution with the assay buffer containing a detergent. A common formulation involves diluting the pNPM stock solution into the assay buffer containing 0.2% to 0.5% (w/v) Triton X-100. The final concentration of the organic solvent should be kept low (typically <10%) to avoid enzyme denaturation. The mixture should be vortexed or sonicated to form a clear and stable emulsion.

-

Enzyme Solution: Prepare a dilution series of the enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure

-

Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the pNPM substrate emulsion.

-

Pre-incubation: Equilibrate the substrate solution to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiation of Reaction: Add a small volume of the enzyme solution to the substrate to initiate the reaction. The final volume should be consistent across all assays.

-

Measurement: Immediately begin monitoring the increase in absorbance at 410 nm over time using a microplate reader or spectrophotometer. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.

-

Control: A blank reaction containing the substrate emulsion and buffer but no enzyme should be included to correct for any non-enzymatic hydrolysis of pNPM.

Data Analysis

-

Calculate the rate of reaction: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot. The rate is the change in absorbance per unit time (ΔAbs/min).

-

Convert absorbance to concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of p-nitrophenol production. The molar extinction coefficient (ε) for p-nitrophenol is dependent on pH and temperature, but a commonly used value at pH 8.0 is around 18,000 M⁻¹cm⁻¹.

-

Determine kinetic parameters: To determine K_m_ and V_max_, perform the assay with varying concentrations of pNPM while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.[3][6]

Mandatory Visualizations

Experimental Workflow for pNPM Hydrolysis Assay

Caption: Workflow for pNPM Hydrolysis Assay.

Signaling Pathway of Protein Myristoylation and De-myristoylation

Protein myristoylation is a crucial lipid modification that influences protein localization and function in a multitude of signaling pathways.[7] This modification is catalyzed by N-myristoyltransferase (NMT) and can be reversed by the action of certain enzymes, creating a dynamic regulatory mechanism known as the "myristoyl switch."

The attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein enhances its hydrophobicity, promoting its association with cellular membranes.[8] This membrane targeting is essential for the function of many signaling proteins, including kinases and G-proteins. The reversibility of this process allows for the dynamic regulation of signaling events. For instance, the de-myristoylation of a protein can lead to its dissociation from the membrane and termination of its signaling activity.

One of the key enzymes identified to possess de-myristoylase activity is Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[7][9] SIRT2 can remove the myristoyl group from lysine (B10760008) residues, suggesting a role in reversing this lipid modification and thereby regulating the function of myristoylated proteins.[7][10]

The interplay between NMT and SIRT2 establishes a cycle of myristoylation and de-myristoylation that can modulate the activity of signaling pathways in response to cellular cues. This dynamic regulation is critical for processes such as cell growth, differentiation, and apoptosis.

Caption: Myristoylation/De-myristoylation Cycle.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 7. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Demyristoylase Activity of SIRT2 Revealed by Kinetic and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of p-Nitrophenyl Myristate

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for p-Nitrophenyl myristate (CAS 14617-85-7). It is intended for researchers, scientists, and drug development professionals who utilize this compound, primarily as a chromogenic substrate for enzymes like lipases and esterases. This guide consolidates critical safety data, outlines recommended handling protocols, and provides clear workflows for emergency situations to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as 4-nitrophenyl tetradecanoate, is a biochemical reagent commonly used in enzyme assays.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage. The compound is a powder that is soluble in organic solvents such as chloroform.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₀H₃₁NO₄ | [1][2] |

| Molecular Weight | 349.46 g/mol | [3] |

| CAS Number | 14617-85-7 | [2] |

| Appearance | Powder, solid at room temperature | [3] |

| Melting Point | 55°C | [3][4] |

| Boiling Point | 458.5°C at 760 mmHg | [3] |

| Flash Point | 157.9°C | [3] |

| Solubility | Chloroform: 50 mg/mL |

| Storage Temperature | -20°C is commonly recommended |[3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin irritant.[2][5] It is crucial for all personnel to be aware of its potential hazards before handling.

Table 2: GHS Hazard Identification for this compound

| Category | Information | Source(s) |

|---|---|---|

| Pictogram |  |

[6] |

| Signal Word | Warning | [2][6] |

| Hazard Class | Skin Irritation (Category 2) | [2] |

| Hazard Statement | H315: Causes skin irritation | [2][7] |

| Precautionary Statements | P264, P280, P302+P352, P321, P332+P313, P362+P364 |[2][5][7] |

Safe Handling and Experimental Protocols

Due to its classification as a skin irritant, strict handling procedures must be followed. The primary risks involve inhalation of dust particles and direct skin or eye contact.

Engineering Controls and Personal Protective Equipment (PPE)

Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8] Appropriate PPE is mandatory to prevent skin and eye contact.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment | Source(s) |

|---|---|---|

| Respiratory | NIOSH-approved N95 dust mask or higher, especially when handling the powder form. | [6] |

| Eye/Face | Chemical safety goggles or face shield. | [6] |

| Hand | Chemically resistant gloves (e.g., Nitrile rubber). | [6][9] |

| Skin/Body | Laboratory coat, long pants, and closed-toe shoes. |[10] |

General Experimental Handling Protocol

The following workflow outlines the critical steps for safely handling this compound in a typical laboratory experiment, such as preparing a stock solution for an enzyme assay.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C20H31NO4 | CID 84555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Biochemical Assay Reagents | 14617-85-7 | Invivochem [invivochem.com]

- 4. 4-Nitrophenyl myristate | CAS#:14617-85-7 | Chemsrc [chemsrc.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-Nitrophenyl myristate = 95.0 HPLC 14617-85-7 [sigmaaldrich.com]

- 7. 4-Nitrophenyl myristate | 14617-85-7 | EN15364 | Biosynth [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. redox.com [redox.com]

- 10. beta.lakeland.edu [beta.lakeland.edu]

Methodological & Application

Application Notes and Protocols for p-Nitrophenyl Myristate Lipase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of lipase (B570770) activity using p-nitrophenyl myristate (pNPM) as a substrate. This spectrophotometric assay is a reliable and widely used method for measuring the activity of lipases and esterases.

Principle

The this compound (pNPM) lipase activity assay is based on the enzymatic hydrolysis of the colorless substrate pNPM by a lipase. This reaction releases myristic acid and p-nitrophenol (pNP).[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405-410 nm.[1][2] The rate of p-nitrophenol formation is directly proportional to the lipase activity in the sample.

Key Experimental Parameters

The successful implementation of this assay requires careful optimization of several parameters. The following table summarizes key quantitative data gathered from various sources.

| Parameter | Recommended Value/Range | Notes |

| Substrate (pNPM) Stock Concentration | 10-20 mM | Dissolved in a suitable organic solvent like isopropanol (B130326) or a mixture of acetonitrile (B52724) and isopropanol.[2][3] Sonication may be required to aid dissolution.[4] |

| Final Substrate Concentration | 1 mM | This may need to be optimized depending on the specific enzyme and reaction conditions. |

| Assay Buffer | Tris-HCl or Sodium Phosphate | The choice of buffer can influence enzyme activity. |

| pH | 7.2 - 9.0 | The optimal pH can vary significantly between different lipases; an alkaline pH is necessary for the color development of p-nitrophenol.[5][6] |

| Temperature | 25 - 50 °C | The optimal temperature is dependent on the specific lipase being assayed. |

| Wavelength for Absorbance Reading | 405 - 410 nm | This is the absorbance maximum for the p-nitrophenolate ion.[1] |

| Emulsifying/Stabilizing Agents | Triton X-100 (0.3-0.4% v/v), Sodium Deoxycholate, or Gum Arabic | These agents are crucial for creating a stable substrate emulsion, especially for long-chain fatty acid esters like myristate, preventing turbidity that can interfere with spectrophotometric readings.[3][4] |

Experimental Protocol

This protocol provides a general guideline for performing the pNPM lipase activity assay. Optimization of specific conditions may be necessary for different enzymes or experimental setups.

Reagent Preparation

-

This compound (pNPM) Stock Solution (10 mM):

-

Dissolve the appropriate amount of pNPM in isopropanol.

-

Gentle warming and sonication may be necessary to fully dissolve the substrate.[4] Store at -20°C.

-

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0):

-

Prepare the buffer and adjust the pH to the desired value.

-

The buffer should contain an emulsifying agent. For example, add Triton X-100 to a final concentration of 0.4% (v/v).[4]

-

-

Enzyme Solution:

-

Prepare a solution of the lipase in the assay buffer at the desired concentration. Keep the enzyme solution on ice.

-

-

Stop Solution (e.g., 0.1 M Na₂CO₃):

-

Prepare the stop solution in deionized water. This will terminate the enzymatic reaction and ensure the pH is sufficiently alkaline for maximal color development of p-nitrophenol.

-

Assay Procedure

-

Prepare the Substrate Emulsion:

-

For each reaction, prepare the substrate emulsion by adding the pNPM stock solution to the assay buffer. A common ratio is 1 part pNPM stock to 9 parts assay buffer.[4]

-

Vortex or sonicate the mixture to form a stable, homogenous emulsion. The solution should be freshly prepared.

-

-

Reaction Setup:

-

Set up the reactions in microcentrifuge tubes or a 96-well plate.

-

For each reaction, add a defined volume of the substrate emulsion (e.g., 900 µL).

-

Pre-incubate the substrate emulsion at the desired assay temperature for 5 minutes.

-

-

Initiate the Reaction:

-

Start the reaction by adding a small volume of the enzyme solution (e.g., 100 µL) to the pre-warmed substrate emulsion.

-

Mix gently and start a timer.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Terminate the Reaction:

-

Stop the reaction by adding a volume of the stop solution (e.g., 500 µL of 0.1 M Na₂CO₃).

-

-

Measurement:

-

Measure the absorbance of the solution at 410 nm using a spectrophotometer or microplate reader.

-

Prepare a blank reaction containing the substrate emulsion and buffer but no enzyme to subtract any background absorbance.

-

For quantitative analysis, a standard curve of p-nitrophenol should be prepared.

-

Data Analysis

The lipase activity is calculated based on the amount of p-nitrophenol released. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Experimental Workflow

The following diagram illustrates the key steps in the this compound (pNPM) Lipase Activity Assay.

References

- 1. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipase activity assay - this compound - Biochemistry [protocol-online.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Esterase Assay Using p-Nitrophenyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various biological processes, including lipid metabolism and detoxification. The functional characterization of esterases is fundamental in basic research and is a critical component of drug discovery and development, where these enzymes can influence the metabolism and efficacy of ester-containing drugs. A widely used method for determining esterase activity is a spectrophotometric assay employing chromogenic substrates such as p-nitrophenyl esters.

This document provides detailed application notes and protocols for the assay of esterase activity using p-Nitrophenyl myristate (p-NPM) as a substrate. The hydrolysis of p-NPM by an esterase releases p-nitrophenol (pNP), a chromophore that, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at 405-420 nm. The rate of p-nitrophenol formation is directly proportional to the esterase activity. Due to the long myristoyl chain (C14), p-NPM is particularly useful for assaying lipases or esterases with a preference for long-chain fatty acid esters.

Principle of the Assay